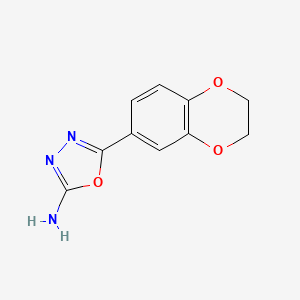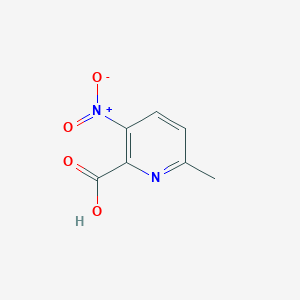
(3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid
Übersicht
Beschreibung
(3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid, commonly referred to as DECNPA, is a synthetic boronic acid that has been used in scientific research for a variety of applications. It is a colorless solid that is soluble in water, alcohols, and organic solvents. DECNPA is generally used as a catalyst in organic synthesis and as a reagent in the production of other compounds. It is also used to study the mechanism of action and biochemical and physiological effects of various compounds.
Wissenschaftliche Forschungsanwendungen
DECNPA has been used in a variety of scientific research applications. It has been used as a catalyst for the formation of carbon-carbon and carbon-nitrogen bonds. It has also been used in the synthesis of small molecules and peptides. Additionally, DECNPA has been used to study the mechanism of action and biochemical and physiological effects of various compounds.
Wirkmechanismus
The mechanism of action of DECNPA is not fully understood. It is believed that DECNPA acts as a Lewis acid, which is a type of catalyst that can increase the rate of a reaction by forming a bond with a Lewis base. This bond is believed to be responsible for the formation of carbon-carbon and carbon-nitrogen bonds in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of DECNPA are not well understood. However, it is believed that DECNPA may have some effects on the human body. For example, DECNPA has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. In addition, DECNPA has been shown to cause a decrease in the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
DECNPA has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized. It is also soluble in water, alcohols, and organic solvents, making it easy to work with in the laboratory. Additionally, DECNPA has a low toxicity and is not believed to be carcinogenic.
However, there are some limitations to using DECNPA in laboratory experiments. It is not as stable as some other boronic acids and may degrade over time. In addition, DECNPA has a relatively low solubility in some solvents, making it difficult to use in some applications.
Zukünftige Richtungen
There are several possible future directions for DECNPA. It could be used in the synthesis of more complex molecules and peptides. Additionally, further research could be conducted to better understand the mechanism of action and biochemical and physiological effects of DECNPA. Finally, DECNPA could be used to develop new drugs and treatments for various diseases.
Eigenschaften
IUPAC Name |
[3-(diethylcarbamoyl)-5-nitrophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BN2O5/c1-3-13(4-2)11(15)8-5-9(12(16)17)7-10(6-8)14(18)19/h5-7,16-17H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSTYJYXCIVGHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657444 | |
| Record name | [3-(Diethylcarbamoyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid | |
CAS RN |
871332-82-0 | |
| Record name | [3-(Diethylcarbamoyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-(4-Bromophenoxy)phenyl]methanol](/img/structure/B1387106.png)
![[2-(3,4-Dimethylphenoxy)phenyl]methanol](/img/structure/B1387107.png)



![1-(chloroacetyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B1387119.png)
![(2S)-2-[(4-Ethylphenyl)formamido]propanoic acid](/img/structure/B1387120.png)


![3-Chloro-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B1387123.png)
